Sub-Nanomolar MMP-2 Potency Outperforms Broad-Spectrum and Selective Comparators
TP0556351 exhibits an MMP-2 IC50 of 0.20 nM, representing a 20-fold improvement in potency over the broad-spectrum inhibitor batimastat (IC50 = 4 nM) and a 30-fold improvement over marimastat (IC50 = 6 nM) [1]. Compared to the established selective MMP-2 inhibitor ARP 100 (IC50 = 12 nM), TP0556351 is 60-fold more potent . This sub-nanomolar potency enables effective target engagement at substantially lower concentrations, reducing the likelihood of compound-related artifacts in cellular and in vivo assays.
| Evidence Dimension | MMP-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.20 nM |
| Comparator Or Baseline | Batimastat IC50 = 4 nM; Marimastat IC50 = 6 nM; ARP 100 IC50 = 12 nM |
| Quantified Difference | 20-fold more potent than batimastat; 30-fold more potent than marimastat; 60-fold more potent than ARP 100 |
| Conditions | In vitro enzymatic assay using recombinant human MMP-2 catalytic domain |
Why This Matters
Higher potency allows for lower working concentrations, minimizing off-target liabilities and enabling more physiologically relevant dosing in disease models.
- [1] Takeuchi T, et al. J Med Chem. 2022;65(12):8493-8510. doi:10.1021/acs.jmedchem.2c00613. View Source
